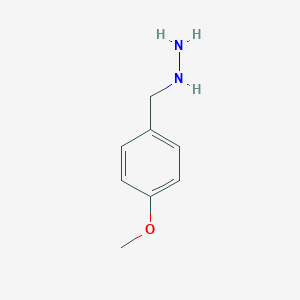

(4-Methoxybenzyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURFXLIZXOCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274570 | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-69-2 | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Evolving World of Hydrazine Chemistry

The journey of hydrazine (B178648) chemistry began in 1875 when Emil Fischer first synthesized phenylhydrazine. hydrazine.com This discovery opened the door to a new class of nitrogen-containing compounds with unique reactivity. hydrazine.com Shortly after, in 1887, Theodor Curtius successfully synthesized hydrazine sulfate, although pure anhydrous hydrazine was not prepared until 1895 by Lobry de Bruyn. hydrazine.comwikipedia.org The name "hydrazine" itself was coined by Fischer during his work on mono-substituted hydrazines. wikipedia.org

Initially, the development of hydrazine chemistry was closely linked to its application as a rocket propellant, a use that began in Germany in 1937. researchgate.net However, the synthetic utility of hydrazine and its derivatives was recognized early on. acs.org Hydrazines are bifunctional, possessing two amine groups, which makes them key building blocks for the preparation of a wide array of heterocyclic compounds through condensation reactions with various electrophiles. wikipedia.org They are integral to many organic syntheses, including those with practical significance in pharmaceuticals, textile dyes, and photography. wikipedia.org

The Foundational Role of Substituted Hydrazines in Modern Synthesis

Substituted hydrazines, such as (4-methoxybenzyl)hydrazine, are a cornerstone of contemporary organic synthesis due to their versatility. psu.edu They serve as crucial intermediates in the production of a multitude of heterocyclic compounds like pyrazoles, triazoles, and oxadiazoles (B1248032), many of which are precursors to pharmaceuticals, agrochemicals, and dyes. psu.edunaturalspublishing.com

The reactivity of the hydrazine (B178648) functional group allows for a variety of important transformations. One of the most well-known applications is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group via a hydrazone intermediate. wikipedia.org Hydrazones, formed by the reaction of hydrazines with aldehydes and ketones, are themselves highly valuable intermediates. naturalspublishing.comtsijournals.com They are used in reactions such as the Barton hydrazone iodination, the Bamford-Stevens reaction, and the Shapiro reaction to form vinyl compounds. naturalspublishing.com

The general synthesis of hydrazones involves the reaction of a hydrazine with a carbonyl compound in a suitable solvent like ethanol. naturalspublishing.com The resulting hydrazones can then be used to construct a vast number of heterocyclic rings containing one to four nitrogen atoms, making this a fertile area for developing intermediates for various applications. naturalspublishing.comtsijournals.com

Key Research Directions for 4 Methoxybenzyl Hydrazine

Retrosynthetic Analysis and Established Synthetic Pathways

Established synthetic routes to this compound often commence from readily available aromatic precursors. A common retrosynthetic disconnection points to 4-methoxybenzyl chloride and hydrazine or the diazotization of 4-methoxyaniline followed by reduction as logical starting points.

Derivatization from Aromatic Amines and Nitrites

A prevalent and well-documented method for the synthesis of arylhydrazines, including (4-methoxyphenyl)hydrazine (B1593770), involves the diazotization of the corresponding aromatic amine followed by a reduction step. chemicalbook.comontosight.ai This classical pathway typically begins with p-anisidine (4-methoxyaniline).

The process is initiated by treating p-anisidine with hydrochloric acid and then sodium nitrite at low temperatures (0–5°C) to form the diazonium salt intermediate, 4-methoxybenzenediazonium (B1197204) chloride. chemicalbook.comgoogle.com This intermediate is then subjected to reduction to yield the target hydrazine. One common procedure involves the dropwise addition of a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution, leading to the precipitation of (4-methoxyphenyl)hydrazine hydrochloride. chemicalbook.com An alternative approach utilizes ammonium (B1175870) sulfite (B76179) as the reducing agent. google.com The general reaction scheme is outlined below:

Reaction Scheme: Synthesis of (4-Methoxyphenyl)hydrazine hydrochloride from p-Anisidine

A Korean patent describes a method where methoxyphenylamine or its derivatives are neutralized with acid and oxidized with a nitrite to form a methoxyphenyldiazonium salt. This salt is then reduced sequentially with sulfite and hydrogen sulfite under controlled pH conditions to produce methoxyphenylhydrazine. google.com This method is presented as an environmentally friendly and cost-effective process. google.com

The following table summarizes typical reaction conditions for the synthesis of (4-methoxyphenyl)hydrazine hydrochloride from p-anisidine.

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| p-Anisidine | 1. HCl, NaNO₂ 2. SnCl₂, HCl | Diazotization at -5°C, then reduction at 0°C | (4-Methoxyphenyl)hydrazine hydrochloride | 77% | chemicalbook.com |

| Aniline (general) | 1. HCl, NaNO₂ 2. (NH₄)₂SO₃, HCl | Diazotization at 0-5°C, then reduction | 4-Methoxyphenylhydrazine hydrochloride | Not specified | google.com |

| o-Anisidine | 1. HCl, NaNO₂ 2. Na₂SO₃, NaHSO₃ | Diazotization below 10°C, then reduction at pH 5-7 and 50-95°C | o-Methoxyphenylhydrazine | >95% purity | google.com |

Reductive Processes in this compound Synthesis

Reductive processes are central to the synthesis of this compound, particularly in the conversion of intermediate species derived from 4-methoxyaniline or in the transformation of related functional groups.

As mentioned in the previous section, the reduction of 4-methoxybenzenediazonium chloride is a key step. The choice of reducing agent can influence the efficiency and outcome of the synthesis. Tin(II) chloride (SnCl₂) in hydrochloric acid is a frequently used reagent for this transformation, providing good yields of the corresponding hydrazine salt. chemicalbook.com Another established method employs sulfites, such as sodium sulfite or ammonium sulfite, followed by hydrolysis to achieve the reduction. google.comgoogle.com This approach is often favored in industrial settings due to the low cost and accessibility of the reagents. google.com

Beyond the reduction of diazonium salts, the reduction of other nitrogen-containing functional groups like azines and hydrazones represents a viable route to substituted hydrazines. Azines (R₂C=N–N=CR₂) can be reduced to 1,2-disubstituted hydrazines. While various methods exist for azine reduction, including catalytic hydrogenation and the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), these reactions can be complicated by the potential cleavage of the weak N-N bond. unimi.it Ionic hydrogenation using an amine-borane complex in an acidic medium has been reported as a selective method for reducing hydrazones to hydrazines. unimi.it This approach could be applied to the synthesis of advanced derivatives of this compound.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. This has led to the exploration of catalytic systems and green chemistry protocols for the synthesis of this compound and its derivatives, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Ruthenium-based catalysts have emerged as powerful tools for the formation of C-N bonds through dehydrogenative coupling reactions. These reactions are atom-economical, often producing only hydrogen gas as a byproduct. One study demonstrated the direct synthesis of symmetrical azines from alcohols and hydrazine hydrate (B1144303), catalyzed by a ruthenium pincer complex. nih.govacs.org Using 4-methoxybenzyl alcohol as a model substrate, the reaction yielded 4-methoxybenzaldazine, a direct precursor that can be reduced to this compound. nih.gov The reaction, which can be performed without a base, showcases a green, one-step strategy starting from readily available materials. nih.gov

Another area of research involves the ruthenium-catalyzed deaminative coupling of primary amines. marquette.edu While not directly applied to the synthesis of this compound in the cited study, the methodology, which involves C-N bond activation, presents a potential pathway for creating complex hydrazine derivatives. marquette.edu Low loadings of Ru₃(CO)₁₂ combined with specific ligands have also been shown to catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles, highlighting the versatility of ruthenium catalysis in synthesizing hydrazine-containing heterocycles. organic-chemistry.org

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained traction as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free conditions. researchgate.netmdpi.com Several studies have reported the successful application of microwave irradiation to the synthesis of derivatives of this compound, particularly hydrazones.

For instance, the synthesis of (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine was achieved through the microwave-irradiated condensation of 4-methoxybenzaldehyde (B44291) and phenylhydrazine. researchgate.net Similarly, N'-(4-methoxybenzylidene)benzohydrazide has been synthesized from benzohydrazide (B10538) and 4-methoxybenzaldehyde under microwave irradiation, resulting in a high yield of 92%. researchgate.net These methods are not only rapid but also align with the principles of green chemistry by minimizing energy consumption and sometimes eliminating the need for a solvent. researchgate.netresearchgate.net

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. The reaction of certain pyrimidine (B1678525) derivatives with hydrazine hydrate has been shown to proceed efficiently under solvent-free reflux conditions, leading to ring cleavage and the formation of pyrazoles and arylidenehydrazines. scispace.com While this specific example leads to cleavage, it underscores the potential of solvent-free conditions for reactions involving hydrazine. The synthesis of dihydroquinazolinone derivatives has also been successfully carried out under solvent-free conditions, further demonstrating the broad applicability of this eco-friendly approach. jmchemsci.com

The following table summarizes examples of microwave-assisted synthesis of this compound derivatives.

| Reactants | Product | Conditions | Yield | Reference |

| 4-Methoxybenzaldehyde, Phenylhydrazine | (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine | Microwave irradiation (180 W) | Not specified | researchgate.net |

| Benzohydrazide, 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)benzohydrazide | Microwave irradiation | 92% | researchgate.net |

| 3-(3-(4-Ethoxyphenyl)acryloyl)-2H-chromen-2-one, Hydrazine hydrate | 3-(5-(4-Ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one | Microwave irradiation (3 min, 140°C) | High | tandfonline.com |

| Phenylacetic acid hydrazide, Substituted aromatic aldehydes | Hydrazide-hydrazones of phenylacetic acid | Microwave irradiation (300 W, 7 min, 155°C) | High | mdpi.com |

Potassium Iodide Catalysis in Alkylation of Hydrazines

The direct alkylation of hydrazines can be challenging due to issues with reactivity and the potential for over-alkylation. The use of catalysts can significantly improve the efficiency and selectivity of these reactions. Potassium iodide (KI) has been effectively employed as a catalyst for the N-alkylation of protected hydrazines. kirj.eeresearchgate.net

In this method, a protected hydrazine (e.g., Boc-NHNH₂, Z-NHNH₂, or Fmoc-NHNH₂) is reacted with an alkylating agent, such as 4-methoxybenzyl chloride, in the presence of a catalytic amount of KI and a base. kirj.eeresearchgate.net The in-situ generation of the more reactive alkyl iodide from the less reactive alkyl chloride significantly accelerates the reaction. kirj.ee This catalytic approach has been shown to produce protected 4-methoxybenzyl hydrazines in moderate to good yields after a 6-hour reflux, whereas the uncatalyzed reaction resulted in significantly lower yields even after 24 hours. kirj.ee This method provides a clear advantage in terms of reaction time and efficiency for the synthesis of N-alkylated hydrazines. kirj.eeresearchgate.net

A study on the generation of aryl radicals from aryl hydrazines also employed catalytic iodine in the air for the arylation of substituted 1,4-naphthoquinones, demonstrating another facet of iodine's catalytic utility in reactions involving hydrazine derivatives. nih.govacs.org

Protecting Group Strategies for the Hydrazine Moiety in Complex Synthesis

The protection of one or both nitrogen atoms of a hydrazine unit is often a critical step in the synthesis of complex heterocyclic compounds and other advanced derivatives. The PMB group offers a unique combination of stability under a range of reaction conditions and susceptibility to selective removal, making it an attractive choice for N-protection of hydrazines.

Application of the 4-Methoxybenzyl (PMB) Group as N-Protectant

The introduction of the 4-methoxybenzyl group onto a hydrazine nitrogen is typically achieved through nucleophilic substitution, where hydrazine or a substituted hydrazine is reacted with 4-methoxybenzyl chloride. This method is foundational for the preparation of this compound, which serves as a key building block for more complex structures.

A notable application of this compound is in the synthesis of N1-unsubstituted pyrazolones. researchgate.netclockss.org In this context, the PMB group acts as a temporary substituent on one of the hydrazine nitrogens, directing the cyclization reaction and allowing for subsequent functionalization of the pyrazolone (B3327878) ring. For instance, the reaction of this compound with diethyl ethoxymethylenemalonate is a key step in forming a PMB-protected pyrazolone core. researchgate.netclockss.org This protected intermediate can then undergo further reactions, such as acylation, before the final deprotection step.

The synthesis of this compound hydrochloride, a stable and readily handleable precursor, has been well-documented. One common method involves the diazotization of p-anisidine followed by reduction with a suitable agent like tin(II) chloride. chemicalbook.com This process provides the hydrochloride salt in good yield, which can then be neutralized to afford the free hydrazine for subsequent reactions.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Anisidine | Sodium Nitrite | 1. HCl, H₂O, -5°C, 1.5 h 2. SnCl₂, conc. HCl, 0°C, 30 min | (4-Methoxyphenyl)hydrazine hydrochloride | 77% | chemicalbook.com |

| This compound | Diethyl ethoxymethylenemalonate | Aqueous K₂CO₃, followed by alkaline hydrolysis and acidic decarboxylation | 2-(4-Methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one | N/A | researchgate.netclockss.org |

Nucleophilic Reactivity of the Hydrazine Functionality

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes this compound a potent nucleophile. This reactivity is central to its utility in forming new carbon-nitrogen bonds, which is fundamental in the synthesis of a wide array of organic molecules.

The reaction of hydrazines with aldehydes and ketones is a classic method for the formation of hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-NHR). soeagra.comlibretexts.org this compound readily undergoes condensation with various carbonyl compounds. This reaction is typically catalyzed by acid and proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. soeagra.comresearchgate.net

The resulting (4-Methoxybenzyl)hydrazones are stable, often crystalline compounds that serve as important intermediates in further synthetic transformations. soeagra.com For instance, they can be used in the synthesis of N-tosylhydrazones by reacting with p-toluenesulfonylhydrazide, which are precursors for carbene-mediated reactions. mdpi.com

In some cases, the reaction can proceed further to form azines. Azines are symmetrical compounds with the structure R₂C=N–N=CR₂. The formation of 4-methoxybenzaldazine, an azine, has been observed from the reaction of 4-methoxybenzyl alcohol and hydrazine hydrate in the presence of a ruthenium pincer complex catalyst. nih.govacs.org This reaction involves the in-situ formation of the corresponding aldehyde, which then reacts with hydrazine. acs.org The process is notable for being an atom-economical and environmentally benign method for azine synthesis. acs.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Hydrazone | Acid catalyst |

| 4-Methoxybenzyl alcohol | Hydrazine hydrate | Azine | Ruthenium pincer complex, KOtBu, Toluene, Reflux |

| (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | p-toluenesulfonylhydrazide | N-Tosyl hydrazone | Methanol (B129727), 65°C |

This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a ring structure by the reaction of two or more functional groups, with the elimination of a small molecule like water.

One of the most significant applications is in the synthesis of pyrazole (B372694) and pyrazoline derivatives. unand.ac.idarabjchem.org For example, pyrazoline compounds can be synthesized through the cyclocondensation of this compound with chalcones (α,β-unsaturated ketones). unand.ac.id These reactions are often carried out in the presence of a base, which facilitates the reaction and increases the solubility of the hydrazine reactant. unand.ac.id Similarly, 4-arylselanylpyrazoles have been synthesized by reacting α-arylselanyl-1,3-diketones with arylhydrazines in glycerol. scielo.br

The versatility of this compound extends to the synthesis of other heterocyclic systems. It can be used to create triazoles and other fused heterocyclic systems, which are of interest due to their potential biological activities. nih.govarkat-usa.orgnih.gov The ability of the hydrazine moiety to react with various electrophiles in a stepwise or one-pot manner allows for the construction of complex molecular architectures.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Researchers have investigated various aspects of its transformations, from the role of non-covalent interactions to the generation of reactive intermediates.

Hydrogen bonding plays a critical role in many catalytic reactions involving hydrazines. In the ruthenium-catalyzed synthesis of azines from alcohols and hydrazine, the formation of a supramolecular crystalline compound provided evidence for the importance of hydrogen bonding networks. nih.govacs.org These networks can influence the orientation of reactants and intermediates within the catalytic cycle, thereby affecting the reaction's efficiency and selectivity. tue.nl In the Michael addition of hydrazines to nitrostyrenes, hydrogen bonding between the substrate and a protic solvent like methanol is believed to be important for the subsequent C-C bond cleavage. researchgate.net

This compound can serve as a precursor for the generation of aryl radicals. A mild and efficient method involves reacting aryl hydrazines with catalytic iodine in the open air. nih.govacs.org The generated aryl radicals can then be trapped by various substrates, such as substituted 1,4-naphthoquinones, to afford arylated products. nih.govacs.org Mechanistic studies suggest that the reaction may proceed through the formation of a sulfenyl radical when sulfonyl hydrazides are used. rsc.org The free-radical chemistry of hydrazones, derived from hydrazines, has also been explored, including addition and hydrogen substitution reactions. researchgate.net

Hydrazine derivatives can undergo various rearrangement reactions, often under acidic or basic conditions. While specific studies on the rearrangement of this compound itself are not prevalent in the provided context, the rearrangements of related structures provide insight. For example, N,N'-diarylhydrazines undergo acid-catalyzed rearrangements to form products like benzidines and semidines. researchgate.net The reaction of N-(4-methoxyphenyl)-N- (4-nitrophenyl)hydrazine smoothly gave the o-semidine product. researchgate.net Another related rearrangement is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org Sulphonhydrazides have been shown to rearrange in the presence of alkali to form hydrazones and sulfinic acid, a reaction that is intramolecular and follows first-order kinetics. rsc.org The acid-catalyzed rearrangement of 4-methoxyhydrazobenzene yields mainly an o-semidine, along with a p-semidine and disproportionation products. rsc.org

Stability and Reactivity under Diverse Chemical Conditions

This compound is a versatile chemical intermediate whose utility is defined by its stability under certain conditions and its specific reactivity profile under others. As a hydrazine derivative, its chemical behavior is characterized by the nucleophilicity of the amino groups and its capacity to act as a reducing agent. The presence of the 4-methoxybenzyl group also influences its electronic properties and steric interactions.

Generally, this compound and its common salt form, this compound hydrochloride, are stable at room temperature when stored in closed containers away from incompatible substances. coleparmer.comangenechemical.com The hydrochloride salt typically appears as a white to off-white crystalline solid. cymitquimica.com For optimal preservation, storage at 2-8°C under an inert atmosphere like nitrogen and protected from light is recommended. sigmaaldrich.com However, the compound is reactive under specific chemical environments and is sensitive to heat and oxidizing agents. coleparmer.comfishersci.com

Key stability and decomposition data are summarized below:

| Condition | Observation | Products of Decomposition/Hazard | Source |

| Thermal | Decomposition temperature noted at 160 °C. | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas (for hydrochloride salt). | fishersci.com |

| Air/Oxidants | Incompatible with strong oxidizing agents. | Can be oxidized to form corresponding azo compounds. | coleparmer.comfishersci.com |

| Storage | Stable under normal storage conditions (room temperature, closed container). | Not applicable. | coleparmer.com |

The reactivity of this compound has been explored in a variety of chemical transformations, where it can function as a nucleophile, a reducing agent, or a precursor to reactive intermediates. Its reactivity is often harnessed for the synthesis of more complex molecules. solubilityofthings.com

Nucleophilic Reactivity: The hydrazine moiety is strongly nucleophilic, readily reacting with electrophilic centers. A primary example is its condensation reaction with carbonyl compounds such as aldehydes and ketones to form stable hydrazones, a class of Schiff bases. ontosight.ai This reactivity is fundamental to its use as a building block in the synthesis of heterocyclic compounds. solubilityofthings.comtandfonline.com

Reductive Capabilities: Like hydrazine itself, this compound can act as a reducing agent. organicchemistrydata.org Hydrazine derivatives are known to reduce carbon-carbon double bonds, often through the in-situ formation of diimide (HN=NH), providing a mild method for cis-reduction. organicchemistrydata.orgresearchgate.net

Oxidation Reactions: While incompatible with strong oxidants, controlled oxidation can be synthetically useful. coleparmer.com In the presence of catalytic iodine and air, aryl hydrazines like 4-methoxyphenyl (B3050149) hydrazine can generate aryl radicals. acs.orgnih.gov These radicals can then be used in arylation reactions, for instance, with substituted 1,4-naphthoquinones. acs.orgnih.gov

Coupling and Alkylation Reactions: The compound participates in various metal-catalyzed cross-coupling reactions. For instance, it can be coupled with aryl halides using a palladium catalyst and a base such as sodium t-butoxide. dicp.ac.cn It can also undergo N-alkylation. Studies have shown that the alkylation of protected hydrazines with 4-methoxybenzyl chloride is significantly enhanced by potassium iodide catalysis. kirj.ee

The following table presents detailed findings from specific research studies, illustrating the reactivity of this compound or its derivatives under diverse conditions.

| Reaction Type | Reactants | Reagents and Conditions | Product(s) | Research Finding | Source(s) |

| Arylation | 2-(4-thioanisolyl)-1,4-naphthoquinone, 4-methoxyphenyl hydrazine | 0.3 equiv Iodine (I₂), Trifluoroethanol (TFE), Open air, 40 °C | 2-(4-thioanisolyl)-3-(4-methoxyphenyl)-1,4-naphthoquinone | Catalytic iodine in air effectively generates an aryl radical from the hydrazine for C-C bond formation. | acs.orgnih.gov |

| Alkylation | Boc-NHNH₂ | 4-methoxybenzyl chloride, Acetonitrile (ACN), DiPEA, KI (catalyst), Reflux, 6 h | Boc-NHNH-CH₂-Ph-OMe | Potassium iodide catalysis dramatically improves reaction efficiency compared to uncatalyzed reactions, which yield only 13-27% after 24 hours. | kirj.ee |

| Condensation (Schiff Base Formation) | 4-methoxybenzylamine, Succinic dihydrazide | Ethanol (EtOH), HCl (catalytic), Heat, 6 h | N'2 bis(4-methoxyphenyl) succinimidohydrazide | Forms Schiff bases with hydrazide derivatives in the presence of an acid catalyst. | tandfonline.com |

| Cross-Coupling | 1-t-butyl-4-chlorobenzene, Hydrazine, 4-methylphenyl hydrazine | Palladium catalyst, Hydroxide base | 4-t-butyl-phenyl hydrazine | Demonstrates the monoarylation of hydrazine in the presence of an existing aryl hydrazine. | dicp.ac.cn |

| Deoxygenative Homo-coupling (of derived hydrazone) | Hydrazone of benzaldehyde (B42025) | NiCl₂, IMes·HCl, DBU, 1,4-dioxane, 100 °C, 24 h | 1,2-diphenylethane | The hydrazone, derived from an aldehyde and a hydrazine, undergoes nickel-catalyzed homo-coupling. | nih.gov |

Synthetic Applications in the Construction of Diverse Chemical Scaffolds

Construction of Nitrogen-Containing Heterocyclic Ring Systems

The dual nucleophilic nature of the hydrazine (B178648) functional group makes (4-Methoxybenzyl)hydrazine an ideal reagent for condensation reactions with various electrophilic partners to form stable five- and six-membered heterocyclic rings. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

Pyrazole (B372694) and Pyrazolone (B3327878) Architectures

The synthesis of pyrazole and pyrazolone rings is one of the most well-established applications of substituted hydrazines. The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

This compound is effectively employed in this context to produce N-1 substituted pyrazoles and pyrazolones. A common strategy involves the reaction with β-ketoesters or dialdehydes. For instance, the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with 4,4-dimethoxy-2-butanone (B155242) in the presence of potassium carbonate yields 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole uni-muenchen.de. While this example uses the isomeric (4-methoxyphenyl)hydrazine, the principle extends to this compound, where the benzyl (B1604629) group offers different properties, particularly in the context of its potential removal.

A key application is in the synthesis of 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one. This is achieved through the reaction of this compound with diethyl ethoxymethylenemalonate google.com. The resulting N-substituted pyrazolone can be further functionalized at the C-4 position. For example, reaction with carboxylic acid chlorides furnishes 4-acyl derivatives, while condensation with dimethylformamide diethyl acetal (B89532) or benzaldehyde (B42025) yields the corresponding enamines or benzylidene products, respectively google.com. The significance of using the 4-methoxybenzyl group in this synthesis is its role as a protecting group, which can be conveniently removed using trifluoroacetic acid to yield N-unsubstituted pyrazolones google.com.

The general reaction scheme for the formation of pyrazoles from 1,3-diketones and hydrazine derivatives is a cornerstone of heterocyclic chemistry plos.orgnih.gov. The regioselectivity of the condensation can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Diethyl ethoxymethylenemalonate | 2-(4-Methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one | google.com |

| (4-Methoxyphenyl)hydrazine hydrochloride | 4,4-Dimethoxy-2-butanone | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole | uni-muenchen.de |

Phthalazine (B143731) and Phthalazinone Derivatives

Phthalazine and its derivatives are an important class of N-heterocycles with a broad spectrum of biological activities. Their synthesis often relies on the cyclocondensation of a hydrazine derivative with a suitable benzene-fused 1,2-dielectrophile.

The established route to N-substituted phthalazinones involves the reaction of substituted hydrazines with 2-acylbenzoic acids (or their esters) or phthalic anhydrides. For example, the cyclization of 2-acylbenzoic acids with various hydrazines is a common method for producing 4-substituted phthalazin-1-ones. While direct literature examples specifically detailing the use of this compound in this initial ring-forming reaction are not prevalent in the searched results, the general reactivity pattern of substituted hydrazines strongly supports its applicability. By reacting this compound with a 2-acylbenzoic acid, one would expect to form the corresponding 2-(4-methoxybenzyl)-4-substituted-phthalazin-1(2H)-one.

Similarly, phthalazines can be synthesized via the condensative cyclization of hydrazine with ortho-phthalaldehydes (1,2-diformylbenzene) plos.org. The use of this compound in this reaction would lead to the formation of a 2-(4-methoxybenzyl)phthalazinium salt, which upon deprotonation would yield the corresponding phthalazine derivative.

Further functionalization is also common. For instance, 4-substituted-1-chlorophthalazines can be reacted with hydrazine hydrate (B1144303) to yield the corresponding 1-hydrazinylphthalazine derivatives, which are versatile intermediates for further synthesis.

Pyrimidine (B1678525) and Related Fused Systems

While this compound is not typically used for the de novo synthesis of the pyrimidine ring itself, it is a critical reagent in the construction of important fused heterocyclic systems containing a pyrimidine ring, most notably pyrazolo[3,4-d]pyrimidines. These compounds are recognized as purine (B94841) bioisosteres and are of significant interest as kinase inhibitors uni-muenchen.de.

The common synthetic strategy involves a two-step process. First, this compound is used to construct a pyrazole ring with an amino group at a position suitable for subsequent cyclization into the pyrimidine ring. For example, this compound is reacted with a β-ketonitrile, such as 3-cyclopropyl-3-oxopropanenitrile, in the presence of a base like sodium ethoxide. This reaction yields a 1-(4-methoxybenzyl)-pyrazol-5-amine intermediate .

This aminopyrazole is then subjected to a cyclization reaction with a one-carbon synthon to form the fused pyrimidine ring. Reagents such as formamide, urea, or formic acid can be used for this purpose. This versatile approach allows for the introduction of various substituents on both the pyrazole and the newly formed pyrimidine ring.

Another related approach involves the reaction of a substituted hydrazine with a pre-formed pyrimidine ring that contains suitable leaving groups. For instance, tert-butyl 1-(4-methoxybenzyl)hydrazine-1-carboxylate can be reacted with ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. In this case, the hydrazine derivative displaces the chlorine atom and subsequently cyclizes to form the pyrazole ring, resulting in a pyrazolopyrimidin-3-one scaffold plos.org.

Oxadiazole and Triazole Formation

This compound also serves as a precursor for the synthesis of five-membered aromatic rings with two or three heteroatoms, such as oxadiazoles (B1248032) and triazoles.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of N,N'-diacylhydrazine intermediates. While this compound itself doesn't directly form the ring, it is first converted into a suitable N-acyl-N'-(4-methoxybenzyl)hydrazine. This is achieved by reacting this compound with an acylating agent like an acyl chloride or a carboxylic acid. The resulting hydrazide can then be cyclized using a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. For example, the synthesis of 2-(3,5-Dinitrobenzoyl)-N-(4-methoxybenzyl)hydrazine-1-carbothioamide has been reported, which serves as a precursor for either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles upon cyclization plos.orgnih.gov.

1,2,4-Triazoles: this compound can be used more directly in the construction of the 1,2,4-triazole (B32235) ring. One common method involves the reaction with formamide, which serves as a source of the remaining carbon and nitrogen atoms for the triazole ring . Another approach is the reaction of this compound hydrochloride with isothiocyanates. This reaction initially forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized to afford substituted 1,2,4-triazole-thiones uni-muenchen.de. Furthermore, late-stage triazole formation can be achieved by condensing an amidine with a hydrazine, followed by cyclization. This compound has been utilized in such multi-step sequences to generate complex triazole-containing molecules google.com.

Functionalization of Complex Molecules through Hydrazine Linkages

Beyond its role in forming heterocyclic rings, the hydrazine moiety of this compound can be used to link different molecular fragments. This is typically achieved by forming a stable hydrazone bond. The reaction of this compound with an aldehyde or ketone on a complex molecule results in the formation of a (4-methoxybenzyl)hydrazone derivative. This linkage is often used to introduce the 4-methoxybenzyl group for various purposes, including acting as a reporter group, modifying solubility, or serving as a handle for further transformations.

Strategic Use as a Protecting Group in Multistep Synthesis

The 4-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis, particularly for amines, alcohols, and other nucleophilic functional groups. Its utility stems from its stability to a wide range of reaction conditions and its relatively mild cleavage conditions.

In the context of this compound, the PMB group serves as a protecting group for one of the nitrogen atoms of the hydrazine. This allows for selective functionalization of the terminal NH2 group. More importantly, when this compound is used to construct heterocyclic rings like pyrazolones, the PMB group on the ring nitrogen can be removed at a later stage of the synthesis.

The cleavage of the N-PMB bond is typically accomplished under acidic conditions. Trifluoroacetic acid (TFA) at elevated temperatures is a common reagent for this deprotection google.com. This strategy is particularly valuable for the synthesis of N-unsubstituted heterocycles, which can be difficult to prepare directly. The synthesis of N-unsubstituted pyrazolones from 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one is a prime example of this strategic use google.com. The ability to remove the PMB group provides a synthetic route to compounds that might otherwise be inaccessible or require more convoluted synthetic pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxybenzyl Hydrazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (4-methoxybenzyl)hydrazine derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules, including derivatives of this compound.

In the ¹H NMR spectrum of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride, a key precursor, the methoxy (B1213986) protons (–OCH₃) typically appear as a sharp singlet around 3.7 ppm. The aromatic protons present as a set of multiplets in the region of 6.8-7.1 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons associated with the hydrazine (B178648) moiety are also observable, though their chemical shifts can be influenced by solvent and concentration chemicalbook.com.

For derivatives, such as hydrazones formed from the reaction of this compound with aldehydes or ketones, the spectral features are well-defined. For instance, in a pyrazole (B372694) derivative synthesized from (4-methoxyphenyl)hydrazine, the methoxy protons give a singlet at 3.83 ppm, while the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as a multiplet between 6.86 and 6.89 ppm rsc.org.

The ¹³C NMR spectra provide complementary information about the carbon skeleton. The methoxy carbon in this compound derivatives typically resonates around 55 ppm rsc.org. The aromatic carbons exhibit signals in the range of 114–160 ppm. The carbon attached to the methoxy group (C4) is generally found downfield, for example at 159.8 ppm in one derivative, while the other aromatic carbons appear at distinct chemical shifts, aiding in the complete assignment of the aromatic ring rsc.org.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.83 (s) | 55.3 |

| Aromatic CH (C2, C6) | 7.35-7.37 (m) | 115.0 |

| Aromatic CH (C3, C5) | 6.86-6.89 (m) | 114.1 |

| Aromatic C (C1) | - | 122.6 |

| Aromatic C (C4) | - | 159.8 |

Data derived from a derivative of (4-methoxyphenyl)hydrazine rsc.org. s = singlet, m = multiplet.

Nitrogen-15 (¹⁵N) NMR Investigations for Nitrogen Environment Probing

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of the nitrogen atoms within the hydrazine moiety. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming but offer invaluable information huji.ac.il.

The chemical shifts of the nitrogen atoms in hydrazine and its derivatives are highly sensitive to substitution and hybridization. In substituted phenylhydrazines, an empirical equation has been developed to calculate the ¹⁵N NMR chemical shifts of the amino group, taking into account the electronic effects of substituents on the phenyl ring nih.gov. Generally, the chemical shift range for hydrazones can be broad, with the imine nitrogen (=N-) appearing significantly downfield (330-340 ppm) and the amine nitrogen (-N<) resonating further upfield (150-190 ppm), referenced to nitromethane (B149229) science-and-fun.de.

Studies on hydrazine metabolism using ¹⁵N-labeled compounds have demonstrated the utility of ¹⁵N NMR in distinguishing between different nitrogen-containing metabolites. For example, the hydrazido nitrogen of acetylhydrazine and diacetylhydrazine were observed at 107 and 110 ppm, respectively, while unchanged hydrazine appeared at 32 ppm nih.gov. This highlights the potential of ¹⁵N NMR to characterize the nitrogen environments in this compound and its derivatives, providing insights into their electronic structure and reactivity.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In a this compound derivative, COSY spectra would show correlations between adjacent aromatic protons, confirming their positions on the phenyl ring sdsu.edu.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). For a this compound derivative, an HSQC spectrum would link the methoxy proton signal to the methoxy carbon signal and each aromatic proton signal to its corresponding carbon signal science.gov.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity of different molecular fragments. For a this compound derivative, key HMBC correlations would be expected from the benzylic protons to the aromatic carbons (C1, C2, and C6) and from the methoxy protons to the C4 carbon of the aromatic ring, unequivocally confirming the substitution pattern science.gov.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within this compound and its derivatives.

Infrared (IR) Spectroscopy : The IR spectrum of (4-methoxyphenyl)hydrazine hydrochloride displays characteristic absorption bands. The N-H stretching vibrations of the hydrazine group typically appear in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong band, and various bands in the fingerprint region are indicative of the substituted benzene ring nih.gov. In hydrazone derivatives, a characteristic C=N stretching vibration is observed around 1606 cm⁻¹ nih.govresearchgate.net.

UV-Vis Spectroscopy : The electronic absorption spectra of this compound derivatives are characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring and any conjugated systems. The presence of the methoxy group, an auxochrome, can influence the position and intensity of these absorption maxima. The UV-Vis spectrum of (4-methoxyphenyl)hydrazine hydrochloride shows absorption maxima that can be used for its characterization nih.gov. For hydrazone derivatives, the extended conjugation often leads to a bathochromic (red) shift of the absorption bands to longer wavelengths mu-varna.bg.

Interactive Table: Characteristic IR and UV-Vis Data for Hydrazine Derivatives.

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H stretch | 3200-3400 |

| IR | Aromatic C-H stretch | >3000 |

| IR | C=N stretch (hydrazone) | ~1606 |

| UV-Vis | π→π* (aromatic) | 200-300 |

Mass Spectrometry (MS) and Time-Dependent Mass Spectrometry (TD-ESI-MS) for Intermediates Tracking

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns chemguide.co.uklibretexts.org.

Mass Spectrometry (MS) : In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 152.10 nih.gov. A common fragmentation pathway for benzyl (B1604629) derivatives is the cleavage of the benzylic C-N bond, which would lead to the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This is often the base peak in the spectrum. Other fragments may arise from the loss of the methoxy group or cleavage of the N-N bond miamioh.edu. For hydrazone derivatives, the fragmentation patterns can be more complex but provide valuable structural information. Electron Ionization Mass Spectrometry (EI-MS) of 4-methoxybenzohydrazide derivatives consistently shows a base peak corresponding to the 4-methoxybenzoyl cation at m/z 135 nih.gov.

Time-Dependent Electrospray Ionization Mass Spectrometry (TD-ESI-MS) : ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often producing intact molecular ions [M+H]⁺ or [M+Na]⁺ with minimal fragmentation nih.gov. By monitoring the mass spectrum as a function of time, TD-ESI-MS can be employed to track the progress of a reaction in real-time. This would allow for the identification of reactants, products, and any transient intermediates in reactions involving this compound, providing valuable mechanistic insights.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Hydrazone derivatives of 4-methoxybenzaldehyde (B44291) often crystallize in common space groups such as P2₁/n (monoclinic) or orthorhombic systems nih.govmdpi.com. The molecules typically adopt an E configuration about the C=N double bond nih.gov. The planarity of the molecule can vary, with dihedral angles between the 4-methoxyphenyl ring and the rest of the molecule being a key conformational parameter. For instance, in 4-methoxybenzaldehyde (phthalazin-1-ylidene)hydrazone, the angle between the mean planes of the phthalazin-1-yl and 4-methoxybenzaldehyde groups is around 13-15° doi.org.

The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H group of the hydrazine moiety as a donor and nitrogen or oxygen atoms as acceptors. Additionally, π-π stacking interactions between the aromatic rings can contribute to the stability of the crystal lattice .

Interactive Table: Crystallographic Data for a Representative this compound Derivative.

| Parameter | Value |

| Compound | N,N'-bis(4-methoxybenzylidene)hydrazine |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.539 |

| b (Å) | 9.230 |

| c (Å) | 10.702 |

| α (°) | 109.976 |

| β (°) | 93.920 |

| γ (°) | 111.081 |

| Reference | researchgate.net |

Future Perspectives and Emerging Research Directions in 4 Methoxybenzyl Hydrazine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. Research into the synthesis of (4-Methoxybenzyl)hydrazine and its derivatives is increasingly aligning with the principles of green chemistry.

A significant leap towards sustainability is the exploration of metal-free reaction conditions. For example, a metal-free, one-pot synthesis of carbazoles has been developed using (4-methoxyphenyl)hydrazine (B1593770) hydrochloride and cyclohexanones. bldpharm.com This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product.

Perhaps the most groundbreaking future direction is the development of synthetic pathways that utilize dinitrogen (N₂) as a primary nitrogen source, bypassing the energy-intensive Haber-Bosch process for ammonia (B1221849) production. rsc.org Recently, a high-valent chromium(V)-mediated strategy has been reported for synthesizing multisubstituted hydrazine (B178648) derivatives directly from N₂. rsc.orgacs.org This method involves a key ligand migration process and allows for the construction of complex hydrazine structures without ammonia intermediates. acs.org While still in its early stages, the application of such methodologies to the synthesis of this compound could revolutionize its production, making it significantly more sustainable.

| Synthetic Strategy | Key Features | Potential Advantages |

| Optimized Traditional Routes | Increased hydrochloric acid content, controlled temperature. | Higher yields, shorter reaction times, lower costs. oakwoodchemical.com |

| Metal-Free Synthesis | Avoidance of heavy metal catalysts. | Reduced environmental impact, simplified purification. bldpharm.com |

| Direct N₂ Functionalization | Use of dinitrogen as the nitrogen source via transition metal catalysis. | Bypasses Haber-Bosch process, potential for highly sustainable production. rsc.orgacs.org |

Innovative Applications in Material Science and Functional Systems

Beyond its established role as a pharmaceutical intermediate, this compound is a promising precursor for a new generation of advanced materials and functional systems. cymitquimica.com Its derivatives, particularly hydrazones, possess unique electronic and structural properties that make them suitable for various applications.

One of the most exciting emerging areas is the development of molecular switches and sensors. Hydrazide–hydrazone derivatives have been identified as potential components in such systems due to their ability to undergo reversible structural changes in response to external stimuli. mdpi.com The reactive nature of the hydrazine moiety allows for its incorporation into sensor design. For instance, novel fluorescent probes and electrochemical sensors are being developed for the detection of hydrazine and its derivatives, indicating a potential for this compound-based sensors with high selectivity and sensitivity. nih.govmdpi.com

The compound also serves as a valuable building block in polymer science and for the synthesis of functional dyes. cymitquimica.com The presence of the methoxy (B1213986) group and the reactive hydrazine functional group allows for its incorporation into polymer backbones or as a pendant group to tune the optical and electronic properties of materials. Its role as a precursor to azo dyes, known for their vibrant colors, continues to be an area of interest for developing new pigments and functional colorants.

Furthermore, the field of metal-organic frameworks (MOFs) presents new opportunities. MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. rsc.orgresearchgate.net Hydrazine derivatives are being explored as organic linkers in the synthesis of novel MOFs. researchgate.net The specific stereoelectronic properties of this compound could be harnessed to create MOFs with tailored pore sizes and functionalities, opening doors for applications in targeted drug delivery and advanced catalysis. rsc.orgrsc.org

| Application Area | Role of this compound Derivative | Potential Functionality |

| Molecular Switches | As a core structural component of hydrazide-hydrazones. | Reversible isomerization, optical/electronic switching. mdpi.com |

| Chemical Sensors | As a recognition element in fluorescent or electrochemical probes. | Selective detection of analytes. nih.govmdpi.com |

| Functional Polymers | As a monomer or functionalizing agent. | Tailored optical, thermal, and electronic properties. cymitquimica.com |

| Dyes and Pigments | As a precursor to azo compounds. | Novel colorants with specific absorption/emission spectra. |

| Metal-Organic Frameworks | As an organic linker. | Creation of porous materials for catalysis and delivery systems. researchgate.netrsc.org |

Integration of Advanced Machine Learning and AI in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the chemistry of this compound is poised to benefit significantly from these advancements. These computational tools can accelerate the discovery of new derivatives, optimize synthetic routes, and predict the properties of novel compounds. sigmaaldrich.comcarlroth.com

A key application of AI in this context is in de novo drug design, where algorithms can generate novel molecular structures with desired biological activities. carlroth.comnih.gov For derivatives of this compound, computational screening tools are already being used to predict their biological activity spectrum and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). google.com This in silico approach allows researchers to prioritize the synthesis of candidates with the most promising drug-like properties, saving considerable time and resources. google.com

Furthermore, machine learning models can be trained on existing reaction data to predict the outcomes of new chemical transformations. This predictive capability is crucial for exploring the reactivity of this compound and designing novel reactions with a higher probability of success. By analyzing vast datasets of chemical reactions, AI can help to identify the optimal reaction conditions, catalysts, and substrates for desired transformations.

| AI/ML Application | Function | Impact on this compound Chemistry |

| In Silico Screening | Predicts biological activity and ADMET properties of derivatives. | Prioritizes promising candidates for synthesis, accelerates drug discovery. google.com |

| Retrosynthesis Planning | Generates and evaluates multiple synthetic routes to target molecules. | Optimizes the synthesis of complex derivatives, identifies novel pathways. sigmaaldrich.com |

| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions. | Facilitates the exploration of new chemical transformations with higher efficiency. |

| De Novo Design | Generates novel molecular structures with desired properties. | Creates new derivatives of this compound with specific functionalities. carlroth.comnih.gov |

Exploration of New Chemical Transformations and Reactivity Modes

The future of this compound chemistry also lies in the discovery of novel reactions and a deeper understanding of its reactivity. While its use in classical reactions like the formation of hydrazones and indoles is well-established, researchers are continuously exploring new transformations to expand its synthetic utility. sigmaaldrich.com

One area of active research is the development of novel cyclization reactions to create diverse heterocyclic scaffolds. This compound serves as a key starting material for the synthesis of various biologically active heterocycles, including thiadiazoles and pyrazoles. Future work will likely focus on developing catalyst systems that can control the regioselectivity of these reactions, allowing for the synthesis of specific isomers with desired biological activities. The discovery of catalyst-free methods for such transformations is also a significant goal. mdpi.com

Computational chemistry is playing an increasingly important role in understanding and predicting the reactivity of hydrazine derivatives. google.com Density Functional Theory (DFT) calculations, for example, can provide insights into reaction mechanisms, helping to explain observed reactivity and guide the design of new experiments. Studies on the reaction kinetics and decomposition pathways of hydrazine-based compounds are crucial for developing safer handling protocols and for applications where their thermal stability is a factor.

Moreover, the exploration of unprecedented reactivity modes is a key frontier. The aforementioned chromium-mediated synthesis of hydrazines from dinitrogen is a prime example of a new transformation that could be applied to this compound. rsc.orgacs.org This research not only provides a new synthetic route but also reveals new fundamental principles of N-N bond formation and functionalization. Investigating the reactivity of this compound with different transition metal catalysts is expected to uncover further novel chemical transformations, leading to the synthesis of compounds that are currently inaccessible.

| Research Direction | Focus | Significance |

| Novel Cyclization Reactions | Development of new methods to form diverse heterocyclic systems. | Expansion of the chemical space accessible from this compound for drug discovery. |

| Catalyst-Free Transformations | Exploring reactions that proceed without the need for a catalyst. | Greener and more efficient synthetic methods. mdpi.com |

| Computational Mechanism Studies | Using theoretical methods like DFT to understand reaction pathways. | Deeper understanding of reactivity, enabling rational design of new reactions. google.com |

| Unprecedented Reactivity Modes | Discovering new ways to functionalize the hydrazine moiety. | Access to novel molecular architectures and expansion of synthetic capabilities. rsc.orgacs.org |

Q & A

Q. What are the common synthetic routes for (4-Methoxybenzyl)hydrazine derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via condensation of 4-methoxybenzaldehyde with hydrazine precursors, followed by reduction and cyclization. For instance, 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine was synthesized by:

- Condensation of 4-methoxybenzaldehyde with mono-Boc-protected hydrazine.

- Pd/C-catalyzed hydrogenation of the intermediate.

- Cyclization with 3-cyclopropyl-3-oxopropanenitrile in ethanol using NaOEt as a base . Optimization tips :

- Use TLC to monitor reaction progress.

- Purify intermediates via column chromatography (silica gel, 60–120 mesh).

- Yields improve with controlled deprotection (e.g., HCl in ether for amine liberation) .

Table 1: Representative Synthetic Routes

Q. How are this compound derivatives characterized for structural validation?

Standard methods include:

- Spectroscopy : H/C NMR (δ 56.5 ppm for methoxy groups) , IR (C=O stretch at ~1650 cm) .

- Mass spectrometry : HRMS for exact mass confirmation (e.g., [M+H] = 345.1761 for a cinnamyl derivative) .

- Elemental analysis : CHN data to verify purity (>98% for most intermediates) .

Q. What purification strategies are effective for hydrazine-derived heterocycles?

- Recrystallization : Use chloroform/methanol or ethyl acetate for high-purity solids .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients .

- TLC monitoring : Essential for tracking cyclization and deprotection steps .

Advanced Research Questions

Q. How do transition-metal catalysts influence the functionalization of this compound?

Manganese and ruthenium catalysts enable dehydrogenative coupling to form ylidenehydrazines. For example:

- Mn-catalyzed coupling : Acceptors like cinnamyl groups form D89 (a benzylidene-cinnamyl derivative) via C–N bond formation. The reaction proceeds via a β-hydride elimination mechanism, confirmed by C NMR and kinetic studies .

- Ru pincer complexes : Enhance alcohol dehydrogenation for azine synthesis, but require dearomatized intermediates for activity .

Table 2: Catalytic Systems

| Catalyst | Substrate | Product | Key Insight | Reference |

|---|---|---|---|---|

| Mn(I) complex | Cinnamyl bromide | Ylidenehydrazine | Requires base (KCO) | |

| Ru pincer (dearomatized) | 4-Methoxybenzyl alcohol | Azine | Inactive without hydrazine excess |

Q. What computational tools aid in designing hydrazine-based catalysts?

DFT studies predict cycloreversion barriers in hydrazine-catalyzed metathesis. For example:

- A [2.2.2]-bicyclic hydrazine lowers activation energy by 15 kcal/mol vs. [2.2.1] systems, accelerating norbornene ring-opening .

- Applications include optimizing phosphorous oxychloride-mediated cyclization for oxadiazoles .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Anticancer agents : Hydrazinolysis of S-ethyl derivatives yields hydrazinyl-triazolopyrimidines with IC values of 12–18 µM against MCF-7 cells. Sugar conjugation (e.g., D-ribose) enhances solubility but reduces cytotoxicity .

- Antifungal activity : 5-Substituted triazole-thioesters show MIC values of 8–32 µg/mL against Candida albicans, linked to electron-withdrawing groups at the 4-position .

Methodological Considerations

- Contradictions in hydrazine activation : While notes Ru catalysts require dearomatization for alcohol dehydrogenation, suggests hydrazine itself can activate catalysts via ligand displacement. Context-dependent validation is critical.

- Avoiding degradation : 4-Methoxybenzyl groups in carbohydrate chemistry () are prone to acid-mediated degradation; allyl groups are more stable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.